1,2-Dibromo-4,4-dimethylpentane

Lipophilicity Chromatography Partition coefficient

1,2-Dibromo-4,4-dimethylpentane (CAS 6300-00-1) is a vicinal dibromide with the molecular formula C7H14Br2 and a molecular weight of 257.99 g/mol. The compound features bromine atoms on adjacent carbons (C1 and C2) and a gem-dimethyl substitution at the C4 position of the pentane backbone.

Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol
CAS No. 6300-00-1
Cat. No. B14744475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4,4-dimethylpentane
CAS6300-00-1
Molecular FormulaC7H14Br2
Molecular Weight257.99 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CBr)Br
InChIInChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3
InChIKeyWFQMMFFMGBXAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-4,4-dimethylpentane (CAS 6300-00-1): Chemical Identity and Compound Class


1,2-Dibromo-4,4-dimethylpentane (CAS 6300-00-1) is a vicinal dibromide with the molecular formula C7H14Br2 and a molecular weight of 257.99 g/mol [1]. The compound features bromine atoms on adjacent carbons (C1 and C2) and a gem-dimethyl substitution at the C4 position of the pentane backbone [2]. As a vicinal dihalide, it serves primarily as a synthetic intermediate for alkyne preparation via double dehydrohalogenation, and its branched structure imparts distinct physicochemical properties relative to linear analogs .

Why 1,2-Dibromo-4,4-dimethylpentane Cannot Be Substituted with Generic Vicinal Dibromides


Generic substitution among vicinal dibromides is not viable because the gem-dimethyl group at C4 of 1,2-dibromo-4,4-dimethylpentane introduces steric and electronic perturbations that affect boiling point, lipophilicity, and elimination regiochemistry. Direct comparison with the unbranched analog 1,2-dibromopentane reveals a LogP increase of approximately 0.96 units (3.9 vs. 2.94), which alters chromatographic retention and solvent partitioning behavior [1]. Furthermore, under strong base conditions (KOH, 200°C, sealed tube), this compound produces a specific mixture of terminal and internal alkyne isomers—4,4-dimethyl-1-pentyne and 4,4-dimethyl-2-pentyne—that is structurally distinct from the single terminal alkyne obtained from linear 1,2-dibromopentane [2]. These differences mean that procurement decisions must be compound-specific, not class-based.

Quantitative Differentiation Evidence for 1,2-Dibromo-4,4-dimethylpentane vs. Structural Analogs


Increased Lipophilicity (XLogP3-AA) Relative to Unbranched 1,2-Dibromopentane

The XLogP3-AA of 1,2-dibromo-4,4-dimethylpentane is 3.9, compared to 2.9 for the unbranched analog 1,2-dibromopentane [1]. This difference of ~0.96 log units indicates substantially higher lipophilicity for the target compound, attributable to the gem-dimethyl substitution at C4.

Lipophilicity Chromatography Partition coefficient

Elevated Boiling Point vs. Unbranched 1,2-Dibromopentane

The computed normal boiling point of 1,2-dibromo-4,4-dimethylpentane is approximately 211.8°C at 760 mmHg , which is 27.8–45.6°C higher than the reported boiling point of 1,2-dibromopentane (166.2–184.0°C at 760 mmHg) . This difference arises from the additional methyl branching and higher molecular weight.

Boiling point Distillation Purification

Reduced Liquid Density Compared to 1,2-Dibromo-3,3-dimethylbutane

The computed density of 1,2-dibromo-4,4-dimethylpentane is 1.51 g/cm³ . This is significantly lower than the experimentally measured density of 1,2-dibromo-3,3-dimethylbutane, which is 1.61 g/mL at 25°C (lit.) . The difference arises from the relative position of the gem-dimethyl group: at C4 (more distal from bromines) vs. C3 (adjacent to the brominated carbons).

Density Physical property Formulation

Unique Regiochemical Outcome of Double Dehydrohalogenation

When treated with KOH at 200°C in a sealed tube, 1,2-dibromo-4,4-dimethylpentane undergoes double dehydrohalogenation to produce a mixture of two alkyne isomers: 4,4-dimethyl-1-pentyne (terminal alkyne) and 4,4-dimethyl-2-pentyne (internal alkyne), collected over a boiling range of 75–85°C [1]. In contrast, the unbranched 1,2-dibromopentane under similar strongly basic conditions (NaNH2) yields exclusively 1-pentyne (terminal alkyne) [2]. The formation of the internal alkyne from the target compound is a direct consequence of base-catalyzed isomerization accessible due to the steric environment imposed by the gem-dimethyl group.

Elimination Alkyne synthesis Regioselectivity

Application Scenarios for 1,2-Dibromo-4,4-dimethylpentane Based on Differentiated Evidence


Precursor for Branched Terminal and Internal Alkyne Synthesis

This compound is the preferred vicinal dibromide precursor when synthetic routes require access to the sterically hindered terminal alkyne 4,4-dimethyl-1-pentyne or its isomerized internal counterpart 4,4-dimethyl-2-pentyne. Double dehydrohalogenation with KOH at 200°C in a sealed tube yields a distillable mixture of both alkynes (bp 75–85°C), enabling subsequent acetylide chemistry with NaNH2 and acetone to produce tertiary propargylic alcohols . Linear vicinal dibromides such as 1,2-dibromopentane cannot generate the same branched alkyne scaffold.

Chromatographic Method Development Requiring Elevated LogP Standards

With an XLogP3-AA of 3.9—approximately 1.0 log unit higher than 1,2-dibromopentane (XLogP3-AA 2.9)—1,2-dibromo-4,4-dimethylpentane serves as a useful non-polar retention time marker in reversed-phase HPLC method development . Its distinct lipophilicity, combined with its lack of hydrogen-bond donors or acceptors, makes it suitable for calibrating logP-derived retention models for neutral, hydrophobic compounds.

Mechanistic Probe for Steric Effects in Vicinal Dibromide Eliminations

The gem-dimethyl group at C4 imposes steric constraints that influence the regiochemical course of E2 elimination. Quantitative product distribution studies under varying base strength and temperature conditions can elucidate the interplay between steric hindrance and base-catalyzed alkyne isomerization . This makes the compound a mechanistically informative substrate for physical organic chemistry investigations, distinct from linear or differently branched analogs.

Calibration Standard for Boiling Point and Density in Branched Alkyl Dibromide Series

The computed boiling point (211.8°C at 760 mmHg) and density (1.51 g/cm³) of 1,2-dibromo-4,4-dimethylpentane place it at a distinct position within the C5–C7 vicinal dibromide homologous series. This property profile enables its use as a calibration standard for gas chromatography and density measurement methods targeting medium-volatility, moderately dense organobromine compounds.

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